molecular formula C24H46O2 B14455272 13-Tetracosenoic acid CAS No. 71997-12-1

13-Tetracosenoic acid

Cat. No.: B14455272
CAS No.: 71997-12-1
M. Wt: 366.6 g/mol
InChI Key: AVPORSRTKOSBPH-UHFFFAOYSA-N
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Description

13-Tetracosenoic acid, also known as nervonic acid, is a very-long-chain monounsaturated fatty acid with the molecular formula C24H46O2. It is characterized by a 24-carbon backbone with a single double bond located at the 13th carbon from the carboxyl end. This compound is particularly abundant in the white matter of animal brains and in peripheral nervous tissue, where it plays a crucial role in the formation and maintenance of nerve cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 13-Tetracosenoic acid can be synthesized through the elongation of oleic acid (18:1 Δ9) via a series of enzymatic reactions. The process involves the addition of malonyl-CoA to oleic acid, catalyzed by 3-ketoacyl-CoA synthase (KCS), followed by reduction, dehydration, and another reduction step to form the elongated fatty acid .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as the seed oils of Lunaria species, which contain significant amounts of this fatty acid. The oil is extracted using solvents, followed by purification processes such as distillation and crystallization to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 13-Tetracosenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, O3 in an organic solvent.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alcohols with sulfuric acid (H2SO4) as a catalyst.

Major Products Formed:

    Oxidation: Epoxides, diols.

    Reduction: Saturated fatty acids.

    Substitution: Esters.

Scientific Research Applications

13-Tetracosenoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 13-tetracosenoic acid exerts its effects involves its incorporation into cell membranes, particularly in nerve cells. It helps regulate the fluidity and permeability of the membrane, which is crucial for proper nerve function. Additionally, it acts as a regulator of calcium ion channels in nerve tissues, influencing signal transmission and nerve growth .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the nervous system, particularly in the formation and maintenance of the myelin sheath. Its long carbon chain and single double bond confer specific properties that are essential for nerve cell function and integrity .

Properties

CAS No.

71997-12-1

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

IUPAC Name

tetracos-13-enoic acid

InChI

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h11-12H,2-10,13-23H2,1H3,(H,25,26)

InChI Key

AVPORSRTKOSBPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=CCCCCCCCCCCCC(=O)O

Origin of Product

United States

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